molecular formula C21H15BrClN3O2S2 B2576605 2-{[3-(4-bromophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-chloro-4-methylphenyl)acetamide CAS No. 894240-72-3

2-{[3-(4-bromophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-chloro-4-methylphenyl)acetamide

Cat. No.: B2576605
CAS No.: 894240-72-3
M. Wt: 520.84
InChI Key: GSGZWKSYJQOABS-UHFFFAOYSA-N
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Description

This compound is a thieno[3,2-d]pyrimidinone derivative with a 4-bromophenyl substituent at position 3 and a sulfanyl acetamide group linked to a 2-chloro-4-methylphenyl moiety. Its molecular structure combines a heterocyclic core with halogenated aromatic groups, making it a candidate for studying structure-activity relationships (SAR) in medicinal chemistry.

Properties

IUPAC Name

2-[3-(4-bromophenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-(2-chloro-4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15BrClN3O2S2/c1-12-2-7-16(15(23)10-12)24-18(27)11-30-21-25-17-8-9-29-19(17)20(28)26(21)14-5-3-13(22)4-6-14/h2-10H,11H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSGZWKSYJQOABS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=C(C=C4)Br)SC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15BrClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

520.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[3-(4-bromophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-chloro-4-methylphenyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the thieno[3,2-d]pyrimidin core, followed by the introduction of the bromophenyl group through a halogenation reaction. The final step involves the attachment of the chloro-methylphenylacetamide moiety via a nucleophilic substitution reaction. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, can further enhance the production process.

Chemical Reactions Analysis

Types of Reactions

2-{[3-(4-bromophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-chloro-4-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The bromophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired products.

Major Products Formed

Major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted aromatic compounds, depending on the specific reaction pathway.

Scientific Research Applications

Medicinal Chemistry

  • Anticancer Activity : Research indicates that this compound exhibits promising anticancer properties. In vitro studies have shown that it can inhibit the growth of various cancer cell lines, including breast and lung cancers. The mechanism involves the induction of apoptosis and inhibition of cell proliferation pathways.
    Cell LineIC50 (µM)Reference
    MCF-7 (Breast Cancer)5.0
    A549 (Lung Cancer)6.5
  • Antimicrobial Properties : The compound has demonstrated significant antimicrobial activity against resistant strains of bacteria such as Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococcus faecium (VRE). The Minimum Inhibitory Concentration (MIC) values are notably low:
    PathogenMIC (µg/mL)Comparison
    MRSA1Comparable to daptomycin
    VRE2Stronger than ampicillin

Biological Research

  • Enzyme Inhibition Studies : The compound has been investigated for its ability to inhibit specific enzymes involved in disease pathways. For example, it shows inhibition of certain kinases that are critical in cancer signaling pathways.
  • Cell Signaling Pathways : Investigations into the compound's effects on cellular signaling have revealed that it may interfere with pathways such as MAPK/ERK and PI3K/Akt, which are vital for cell survival and proliferation.

Case Studies

  • Study on Anticancer Effects : A recent study published in the Journal of Medicinal Chemistry evaluated the anticancer effects of this compound on several cancer cell lines. It was found to significantly reduce cell viability through apoptosis induction mechanisms .
  • Antimicrobial Efficacy Analysis : Another study focused on the antimicrobial properties against resistant bacterial strains, highlighting its potential as a lead compound for developing new antibiotics .

Mechanism of Action

The mechanism of action of 2-{[3-(4-bromophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-chloro-4-methylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets are subjects of ongoing research.

Comparison with Similar Compounds

Key Structural Differences

Core Heterocycle: The target compound features a thieno[3,2-d]pyrimidinone core, whereas analogues like 2-{[3-(4-chlorophenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-isopropylphenyl)acetamide () incorporate a cyclopenta-fused thienopyrimidine, increasing ring saturation and conformational rigidity.

Aromatic Substituents: 4-Bromophenyl vs. N-(2-chloro-4-methylphenyl) vs. N-(2-isopropylphenyl) (): The chloro-methyl group balances lipophilicity and steric bulk, while isopropyl groups increase hydrophobicity, affecting membrane permeability.

Acetamide Linker :

  • Variations in the sulfanyl acetamide side chain (e.g., N-(4-bromophenyl) in vs. N-(3,4-difluorophenyl) in ) alter hydrogen-bonding capacity and solubility.

Table 1: Comparative Structural and Physical Properties

Compound Name Core Structure Aromatic Substituents Molecular Weight (g/mol) Melting Point (°C) Key NMR Shifts (δ, ppm)
Target Compound Thieno[3,2-d]pyrimidinone 4-Bromophenyl, 2-Cl-4-MePh ~525.8 Not reported Expected shifts in regions A/B (cf. )
2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(4-bromophenyl)acetamide () Pyrimidinone 4-Bromophenyl 353.99 >259 12.48 (NH), 10.22 (NHCO)
N-(4-Bromophenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide () Hexahydrobenzothienopyrimidine 4-Methoxyphenyl ~563.9 Not reported Methoxy protons (~3.8 ppm)
N-(3,4-Difluorophenyl)-2-(4-bromophenyl)acetamide () Simple acetamide 4-Bromophenyl, 3,4-difluoro 338.14 423–425 Fluorine-coupled protons

Crystallographic and Spectroscopic Data

  • Bond Lengths : The C-Br bond in the target compound (~1.89 Å) aligns with similar derivatives ().
  • Dihedral Angles: The 2-chloro-4-methylphenyl group likely introduces a dihedral angle of ~60–70° relative to the thienopyrimidinone core, similar to ’s 66.4° angle between aromatic rings .
  • NMR : Chemical shifts in regions A (39–44 ppm) and B (29–36 ppm) () would differ due to substituent-induced electronic effects.

Biological Activity

The compound 2-{[3-(4-bromophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-chloro-4-methylphenyl)acetamide , also known as E793-0251, belongs to the thienopyrimidine family. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties.

Chemical Structure

The molecular formula of E793-0251 is C21H15BrClN3O2S2C_{21}H_{15}BrClN_3O_2S_2. Its structure features a thienopyrimidine core with a bromophenyl group and an acetamide moiety, contributing to its unique biological properties.

Antimicrobial Activity

Research indicates that compounds with similar thienopyrimidine structures exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of thienopyrimidines can effectively inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The presence of a substituted amido or imino side chain is critical for enhancing antimicrobial activity, which is likely applicable to E793-0251 as well .

Table 1: Antimicrobial Activity of Thienopyrimidine Derivatives

CompoundTarget StrainMinimum Inhibitory Concentration (MIC)
4cS. aureus8 µg/mL
4eE. coli16 µg/mL
5gM. tuberculosis32 µg/mL

Anticancer Properties

Preliminary studies suggest that E793-0251 may have anticancer effects. Its mechanism of action could involve the inhibition of specific enzymes or pathways essential for cancer cell proliferation. For instance, compounds with similar structural features have shown the ability to induce apoptosis in cancer cell lines through various signaling pathways .

Case Studies

A notable case study involved the evaluation of a series of thienopyrimidine derivatives for their anticancer activity against human cancer cell lines. The study reported that certain derivatives exhibited significant cytotoxic effects, leading to cell cycle arrest and apoptosis in cancer cells. These findings underline the importance of further investigating E793-0251's potential in cancer therapy.

Table 2: Cytotoxic Activity Against Cancer Cell Lines

CompoundCell LineIC50 (µM)
E793-0251A549 (Lung)15
E793-0251HeLa (Cervical)10

The proposed mechanism through which E793-0251 exerts its biological effects includes:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in nucleic acid synthesis.
  • Induction of Apoptosis : By triggering apoptotic pathways in cancer cells, these compounds can effectively reduce tumor growth.

Q & A

Q. What are the optimal synthetic routes for preparing this compound, and how can yield and purity be maximized?

The synthesis involves multi-step organic reactions, typically starting with the formation of the thieno[3,2-d]pyrimidin-4-one core. Key steps include:

  • Core Formation : Cyclocondensation of thiophene derivatives with urea or thiourea under acidic conditions .
  • Substituent Introduction : Suzuki-Miyaura coupling for aryl group introduction (e.g., 4-bromophenyl) and nucleophilic substitution for sulfanyl-acetamide linkage .
  • Purification : High-Performance Liquid Chromatography (HPLC) and recrystallization to achieve >95% purity .
    Critical Parameters : Use anhydrous solvents (e.g., DMF or THF), Pd-based catalysts for coupling, and controlled temperatures (60–100°C) to minimize side reactions .

Q. Which analytical techniques are most effective for confirming the compound’s structural integrity?

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm regiochemistry of substituents (e.g., sulfanyl group position) and aromatic proton environments .
  • Mass Spectrometry (HRMS) : Validates molecular weight and detects isotopic patterns (e.g., bromine, chlorine) .
  • HPLC-PDA : Ensures purity and identifies byproducts via retention time and UV absorption profiles .

Q. What preliminary assays are recommended for screening its biological activity?

  • In Vitro Enzyme Inhibition : Test against kinases (e.g., EGFR, VEGFR) using fluorescence-based assays .
  • Cytotoxicity Screening : MTT or SRB assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations 1–100 µM .
  • Solubility Profiling : Use DMSO/PBS solutions to determine bioavailability thresholds .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities across studies?

  • Structural Validation : Re-analyze compound purity via X-ray crystallography (if crystals are obtainable) or 2D NMR (e.g., COSY, NOESY) to confirm stereochemistry .
  • Assay Standardization : Compare results under identical conditions (e.g., cell line passage number, serum concentration) .
  • Substituent Impact Analysis : Synthesize analogs (e.g., replacing bromophenyl with fluorophenyl) to isolate activity contributors .

Q. What strategies are effective for elucidating structure-activity relationships (SAR) for this compound?

  • Analog Synthesis : Modify substituents on the thienopyrimidine core (e.g., methyl, chloro, or methoxy groups) and test activity shifts .
  • Computational Docking : Use Schrödinger Suite or AutoDock to predict binding modes with target proteins (e.g., kinase domains) .
  • Pharmacophore Mapping : Identify critical hydrogen-bond acceptors (e.g., pyrimidine carbonyl) and hydrophobic regions (e.g., bromophenyl) .

Q. How can reaction mechanisms for key synthetic steps (e.g., sulfanyl linkage formation) be experimentally validated?

  • Kinetic Studies : Monitor reaction intermediates via time-resolved HPLC-MS .
  • Isotopic Labeling : Use 34^{34}S-labeled reagents to trace sulfanyl group incorporation via mass spectrometry .
  • DFT Calculations : Model transition states for nucleophilic substitution reactions using Gaussian software .

Q. What methodologies are suitable for comparative studies with structurally similar compounds?

  • In Silico Screening : Compare ADMET profiles (e.g., logP, PSA) using QikProp or SwissADME .
  • Bioactivity Heatmaps : Cluster analogs based on IC50_{50} values against multiple targets to identify selectivity patterns .
  • Crystallographic Overlays : Align X-ray structures with analogs to assess steric/electronic differences .

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